molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1

Thieno[3,4-b]thiophene-2-carboxylic acid

Cat. No.: B596650
CAS No.: 14630-08-1
M. Wt: 198.254
InChI Key: MSNSBRVDFLGBBB-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics and materials science. The presence of a carboxylic acid group enhances its reactivity and allows for further functionalization, making it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,4-b]thiophene derivatives . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapour-phase reactions. For example, a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,4-b]thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thieno[3,4-b]thiophene derivatives.

Comparison with Similar Compounds

Thieno[3,4-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

Each of these compounds has its own set of applications and advantages, but this compound stands out due to its versatility and the ease with which it can be functionalized.

Biological Activity

Thieno[3,4-b]thiophene-2-carboxylic acid (TTCA) is a compound of increasing interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article reviews the biological activity of TTCA, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

TTCA is a heterocyclic compound featuring a thiophene ring structure with a carboxylic acid functional group. Its unique electronic properties make it suitable for various applications, including organic electronics and pharmaceuticals.

Biological Activities

  • GPR35 Agonism :
    • TTCA derivatives have been identified as potent agonists of the G protein-coupled receptor GPR35. In a study, several derivatives were optimized for agonist activity, with specific compounds demonstrating significant β-arrestin-biased agonism. Notably, compound 13 was highlighted as the most potent GPR35 agonist, while compounds 30 and 36 showed remarkable efficacy in promoting β-arrestin translocation .
  • D-Amino Acid Oxidase Inhibition :
    • TTCA has been characterized as a novel inhibitor of D-amino acid oxidase (DAO). Structure-activity relationship studies revealed that certain substitutions on the thiophene ring enhance inhibitory potency. For instance, thiophene-2-carboxylic acids exhibited low micromolar IC50 values, with some derivatives achieving IC50 values as low as 0.09 µM . The mechanism involves tight interactions with the active site of DAO, particularly through hydrophobic interactions with specific amino acids like Tyr224.
  • Material Science Applications :
    • Beyond its pharmacological potential, TTCA derivatives are being explored in organic semiconductor applications. Their stability and electronic properties make them candidates for use in organic field-effect transistors (OFETs) and other electronic devices .

Structure-Activity Relationship (SAR)

The biological activity of TTCA is heavily influenced by its molecular structure. Key findings from SAR studies include:

  • Substituent Effects : Small substituents on the thiophene ring can significantly affect the potency of TTCA derivatives as DAO inhibitors. For example, the introduction of halogens at specific positions was found to enhance inhibitory activity while larger branched substituents tended to decrease potency due to steric hindrance .
  • Conformational Flexibility : The flexibility of the thiophene ring plays a crucial role in binding affinity and selectivity towards various biological targets. Molecular dynamics simulations have provided insights into how conformational changes influence interaction with DAO and GPR35 .

Case Study 1: GPR35 Agonists

In a dynamic mass redistribution assay using HT-29 cell lines, two novel TTCA derivatives were identified as potent GPR35 agonists with EC50 values of 32.5 nM and 63.7 nM respectively. These compounds exhibited superior potency compared to known GPR35 agonists such as zaprinast .

Case Study 2: DAO Inhibition

Research demonstrated that thiophene-2-carboxylic acid derivatives could serve as effective DAO inhibitors, which are relevant in treating conditions like schizophrenia due to their role in modulating D-amino acid levels. The most potent inhibitors from this study displayed IC50 values significantly lower than previously reported compounds .

Properties

IUPAC Name

thieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPOIZFVYLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14630-08-1
Record name thieno[3,4-b]thiophene-2-carboxylic acid
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Q & A

Q1: What do we know about the structural characteristics of Thieno[3,4-b]thiophene-2-carboxylic acid?

A: this compound is a bicyclic heterocyclic compound. While its exact molecular weight can vary slightly depending on the specific isotopes present, it is generally around 200 g/mol. Spectroscopic studies, including those using AM1 and MNDO methods, suggest that the molecule prefers a planar conformation, although rotation around the C7-C9 bond (connecting the carboxylic acid group) is possible with a relatively low energy barrier []. This flexibility could be important for its interaction with other molecules and in device applications.

Q2: How does this compound behave in terms of material compatibility and stability?

A: This compound can be incorporated into polymers and its stability seems promising. For example, poly(this compound) has been investigated as a potential polymer dye for dye-sensitized solar cells []. Additionally, derivatives of this acid, such as those containing ter(ethylene oxide) (TEO) pendants, have demonstrated enhanced performance in organic bulk heterojunction solar cells []. The TEO modification improved the self-assembly and nanoscale morphology of the active layer, leading to better stability and increased power conversion efficiency in devices []. These examples highlight the potential of this compound and its derivatives in materials science, particularly for applications in organic electronics.

Q3: Have there been any computational studies on this compound?

A: Absolutely. Computational chemistry methods like AM1 and MNDO have been instrumental in understanding the conformational preferences of this molecule []. These methods have revealed that while the molecule prefers a planar conformation, the carboxylic acid substituent can rotate relatively freely. This information is crucial for predicting its interactions with other molecules and for designing new derivatives with tailored properties. Further computational studies could explore the electronic properties of this compound and its derivatives, providing valuable insights for optimizing their performance in electronic devices.

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